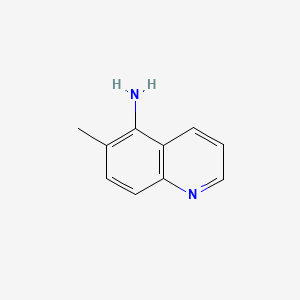

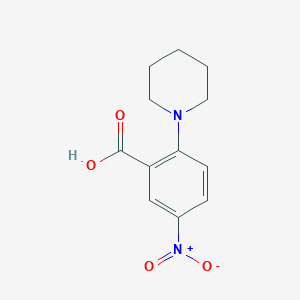

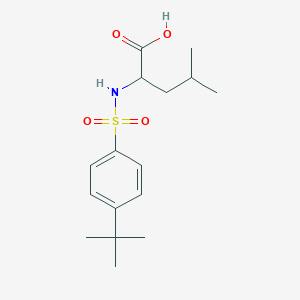

4,6-dichloro-2H-thiochromene-3-carbaldehyde

Übersicht

Beschreibung

4,6-Dichloro-2H-thiochromene-3-carbaldehyde is a chemical compound that is related to the family of thiocoumarins and chromenes. Although the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its chemical behavior. Thiocoumarins and chromenes are known for their diverse biological activities and their potential in medicinal chemistry. The synthesis and characterization of such compounds are of significant interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, involves the use of Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into aromatic compounds . Similarly, the synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde would likely involve a step that introduces the aldehyde functional group, potentially through a similar reagent or reaction mechanism.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using techniques such as elemental analysis, 1H-NMR, 13C-NMR, and sometimes X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the successful synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Chemical Reactions Analysis

Compounds like 4-hydroxythiocoumarin can undergo cascade reactions with chromene carbaldehydes, involving Knoevenagel condensation and oxa-6π electrocyclization . This suggests that 4,6-dichloro-2H-thiochromene-3-carbaldehyde could also participate in similar reactions, leading to the formation of polycyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be studied using various analytical techniques. For instance, the polymerization of thiophene-2-carbaldehyde was characterized by FT/IR, 1H-NMR, EDX, XPS, and SEM, revealing the formation of spherical particles with a rough surface . These methods could also be applied to study the properties of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, such as its solubility, melting point, and reactivity.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

4,6-dichloro-2H-thiochromene-3-carbaldehyde and its derivatives have been explored for their antifungal properties. For instance, derivatives of 6H-thiochromeno[4,3-b]quinoline, prepared from 4-chloro-2H-thiochromene-3-carbaldehydes, exhibited significant antifungal activity against M. gypseum and E. floccosum, surpassing the standard fluconazole (Wang et al., 2010).

Synthesis and Chemical Applications

The compound has been used in the synthesis of various chemical structures. For example, it has been utilized in the construction of fused or binary quinoline-core heterocyclic systems, demonstrating its versatility in organic synthesis and the creation of potential biologically active compounds (Hamama et al., 2018). Additionally, its interaction with glycine esters has been studied, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which opens avenues for the creation of new biologically active compounds (Zinchenko et al., 2018).

Optical Properties and Applications

The compound has also been used to synthesize 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines. These synthesized compounds displayed moderate to high fluorescence quantum yields, suggesting their potential use in applications like invisible ink dyes (Bogza et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,6-dichloro-2H-thiochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2OS/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRJCROFFNHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C2=C(S1)C=CC(=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383872 | |

| Record name | 4,6-dichloro-2H-thiochromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-2H-thiochromene-3-carbaldehyde | |

CAS RN |

54949-15-4 | |

| Record name | 4,6-dichloro-2H-thiochromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)